1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
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Overview
Description
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropylmethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Nitration: The nitration of 1-chloro-2-(cyclopropylmethoxy)benzene to introduce the nitro group.
The reaction conditions for these steps often include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-(methoxy)-4-nitrobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Chloro-2-(cyclopropylmethoxy)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.
Properties
IUPAC Name |
1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJYEEVSIREZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737884 |
Source
|
Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265236-34-7 |
Source
|
Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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